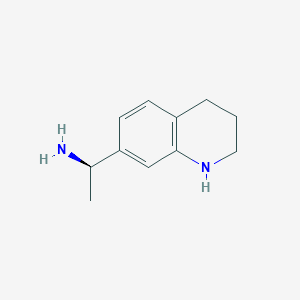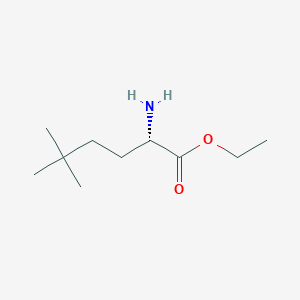
(S)-Ethyl 2-amino-5,5-dimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-amino-5,5-dimethylhexanoate is a chiral compound with a unique structure that makes it valuable in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 2-amino-5,5-dimethylhexanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-2-amino-5,5-dimethylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
(S)-2-amino-5,5-dimethylhexanoic acid+ethanolH2SO4(S)-Ethyl 2-amino-5,5-dimethylhexanoate+water
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Ethyl 2-amino-5,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
(S)-Ethyl 2-amino-5,5-dimethylhexanoate finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-amino-5,5-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-5,5-dimethylhexanoate
- tert-Butyl 2-amino-5,5-dimethylhexanoate
Comparison:
- Methyl 2-amino-5,5-dimethylhexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group. It may exhibit different reactivity and solubility properties.
- tert-Butyl 2-amino-5,5-dimethylhexanoate: Contains a bulkier tert-butyl ester group, which can influence its steric interactions and reactivity.
Uniqueness: (S)-Ethyl 2-amino-5,5-dimethylhexanoate is unique due to its specific chiral configuration and the ethyl ester group, which can affect its biological activity and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-5,5-dimethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-13-9(12)8(11)6-7-10(2,3)4/h8H,5-7,11H2,1-4H3/t8-/m0/s1 |
Clé InChI |
VEQMQWAIJIYCFK-QMMMGPOBSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCC(C)(C)C)N |
SMILES canonique |
CCOC(=O)C(CCC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


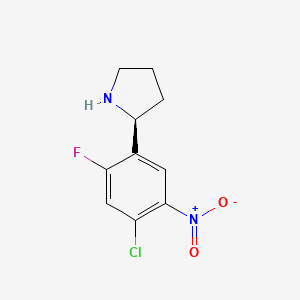
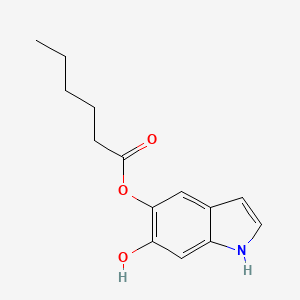
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)

![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)

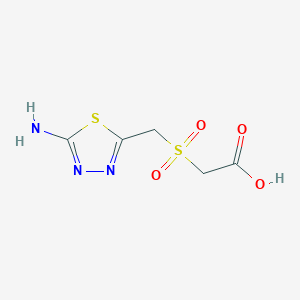
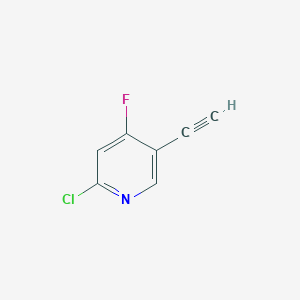

![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
